2-(7-methoxy-1H-indol-3-yl)acetic Acid
Overview
Description
2-(7-methoxy-1H-indol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoprotective Agent : A derivative of 2-(7-methoxy-1H-indol-3-yl)acetic Acid, known as MMINA, has been studied for its potential protective effects against organ damage caused by cisplatin, a chemotherapy drug. This research focused on mitigating cisplatin-induced hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity in rats. The studies included analyzing various enzymatic and molecular biomarkers, histopathological studies, and molecular docking studies to understand the mechanisms of action of MMINA against cisplatin-induced toxicities.
Antiviral Activity : Indole derivatives have been reported to possess antiviral properties. For instance, certain derivatives have shown considerable activity against Herpes Simplex virus-1 (HSV-1). Additionally, indole-based spirothiazolidinones demonstrated inhibitory action against yellow fever and Punta Toro virus. These findings highlight the potential of indole derivatives, including those related to this compound, in antiviral research.
Anti-inflammatory and Analgesic Activities : Indole-based compounds, including derivatives of this compound, have been identified as COX-1 and COX-2 inhibitors, which are significant in managing inflammation and pain. Several studies have shown the effectiveness of these compounds in reducing inflammation and pain in various models. This includes research on indole containing isoxazole derivatives as sPLA2 inhibitory agents and other derivatives showing significant anti-inflammatory and analgesic activities.
Oxidative Stress and Antioxidants Biomarkers : The effect of indole derivatives on oxidative stress biomarkers has been a subject of research. These studies have explored the impact of these compounds on reducing oxidative stress-induced damage in various organ systems, highlighting their potential as antioxidants.
Mechanism of Action
Target of Action
The primary target of 2-(7-methoxy-1H-indol-3-yl)acetic Acid is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a role in regulating the activities of white blood cells that are responsible for immunity.
Mode of Action
The compound interacts with its target, interleukin-2, leading to a series of biochemical reactionsIt is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in the treatment of various disorders in the human body, including cancer cells and microbes .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and its overall effectiveness. For instance, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to specific sites on the biomolecules, influencing their function .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXDOPMLHZGKIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471332 | |
Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850008-37-6 | |
Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.